molecular formula C7H9N3O4S B1425129 {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid CAS No. 1158780-25-6

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Cat. No. B1425129
M. Wt: 231.23 g/mol
InChI Key: GQQPLPFGGNNARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis analysis of {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid is not available in the search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact the suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid are not available in the search results. For detailed properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the suppliers .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated thiadiazole derivatives for their antimicrobial properties. For instance, compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which exhibited significant antimicrobial activities against various microbial strains (Noolvi et al., 2016).

Anticancer Applications

Research into 1,3,4-thiadiazole derivatives has also explored their potential as anticancer agents. A study on the synthesis and biological evaluation of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents found that certain compounds demonstrated inhibitory effects against human tumor cell lines, with one compound showing a notable IC50 value against SKOV-3 cells, indicating its effectiveness in inducing apoptosis in cancer cells (Almasirad et al., 2016).

Chemical Synthesis and Characterization

Safety And Hazards

The safety and hazards associated with {[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid are not available in the search results. For safety information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the suppliers .

properties

IUPAC Name

2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-2-14-3-4-9-10-7(15-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQPLPFGGNNARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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